N-(2,6-Diethylphenyl)-3-oxobutyramide
Description
N-(2,6-Diethylphenyl)-3-oxobutyramide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and an amide group attached to a 3-oxobutyramide moiety
Properties
CAS No. |
81761-18-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H19NO2/c1-4-11-7-6-8-12(5-2)14(11)15-13(17)9-10(3)16/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
InChI Key |
KXVPBMCDXONQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-3-oxobutyramide typically involves the reaction of 2,6-diethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-Diethylphenyl)-3-oxobutyramide can undergo oxidation reactions, particularly at the phenyl ring or the carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary based on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2,6-Diethylphenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N-(2,6-Diethylphenyl)-3-oxobutyramide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- N-(2,6-Diethylphenyl)maleimide
- N-(2,6-Diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
Comparison: N-(2,6-Diethylphenyl)-3-oxobutyramide is unique due to the presence of the 3-oxobutyramide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be effective.
Biological Activity
N-(2,6-Diethylphenyl)-3-oxobutyramide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with acetic anhydride or similar reagents to form the desired amide. The characterization of the compound can be achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Findings
-
Cell Line Sensitivity : In a study evaluating the anticancer activity against 60 different cancer cell lines, this compound exhibited varying degrees of growth inhibition. The most notable results were observed in the following cell lines:
- MCF7 (Breast Cancer) : %GI = 75.92
- MDA-MB-468 (Breast Cancer) : %GI = 66.01
- UO-31 (Renal Cancer) : %GI = 41.32
- HOP-92 (Lung Cancer) : %GI = 41.77
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. This dual action leads to enhanced cytotoxicity in malignant cells while sparing normal cells .
Comparative Efficacy
To better understand the efficacy of this compound compared to established chemotherapeutics, a comparison table is provided below:
| Compound | Cell Line | % Growth Inhibition (%GI) | Reference |
|---|---|---|---|
| This compound | MCF7 | 75.92 | |
| MDA-MB-468 | 66.01 | ||
| UO-31 | 41.32 | ||
| Imatinib | MCF7 | 14.94 | |
| UO-31 | 30.75 |
This table illustrates that this compound shows superior efficacy compared to Imatinib in certain cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
